molecular formula C11H19NO4 B13936982 Boc-trans-2-aminocyclopentane carboxylic acid

Boc-trans-2-aminocyclopentane carboxylic acid

Cat. No.: B13936982
M. Wt: 229.27 g/mol
InChI Key: NZBULEMJQQIFQG-RDDDGLTNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-trans-2-aminocyclopentane carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method starts with the cyclopentane carboxylic acid, which undergoes a series of reactions to introduce the Boc-protected amino group . The reaction conditions often involve the use of organic solvents such as chloroform, methanol, and ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the combination of suitable starting materials, followed by specific reaction steps to achieve the desired product. The reactions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Boc-trans-2-aminocyclopentane carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Boc-trans-2-aminocyclopentane carboxylic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Boc-trans-2-aminocyclopentane carboxylic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-trans-2-aminocyclopentane carboxylic acid is unique due to its Boc protection group, which provides stability during synthetic processes. This protection allows for selective reactions and the formation of complex molecules without interference from the amino group .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

(1R,2R)-2-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)11(8(13)14)6-4-5-7(11)12/h7H,4-6,12H2,1-3H3,(H,13,14)/t7-,11-/m1/s1

InChI Key

NZBULEMJQQIFQG-RDDDGLTNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]1(CCC[C@H]1N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCC1N)C(=O)O

Origin of Product

United States

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